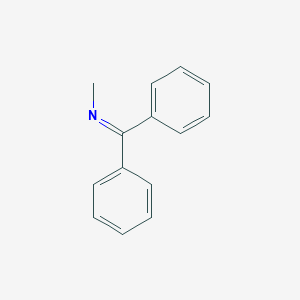

Benzhydrylidene methylamine

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: Benzhydrylidene methylamine can be synthesized through the condensation reaction between benzhydryl chloride and methylamine. The reaction typically occurs in the presence of a base, such as sodium hydroxide, to facilitate the formation of the imine bond. The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as ethanol, to achieve the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the compound.

化学反応の分析

Metal-Catalyzed Coupling Reactions

Benzhydrylidene methylamine derivatives are synthesized via transition-metal-catalyzed cross-coupling reactions. Key methodologies include:

Copper-Catalyzed Desulfonylative Amination

Nambo et al. (2018) demonstrated the synthesis of benzhydryl amines via desulfonylative amination using CuCl as a catalyst . Sulfones react with amines under mild conditions to yield diarylmethylamines.

| Reactants | Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Sulfones + Amines | CuCl | 80°C, 12 h | 60–85 |

This reaction proceeds through a Cu-carbene intermediate, enabling iterative and intramolecular aminations. Control experiments confirmed the catalytic role of Cu in C–N bond formation.

Photoredox-Catalyzed C(sp³)–H Arylation

Ide et al. (2018) achieved regioselective C–H arylation of benzylamines using Ir(ppy)₃ as a photoredox catalyst . Synergistic single-electron transfer (SET) and hydrogen atom transfer (HAT) mechanisms enabled functionalization at N-methyl positions.

| Substrate | Catalyst | Conditions | Yield (%) |

|---|---|---|---|

| N-Methylbenzylamine | Ir(ppy)₃ + PhC(O)SH | Visible light, RT, 2 h | 56–98 |

Multicomponent Reactions (MCRs)

This compound scaffolds are accessible via one-pot MCRs, enhancing synthetic efficiency.

Noble Metal Nanoparticle-Catalyzed MCRs

Sakai et al. (2015) reported Cu(I)-catalyzed coupling of aryl boronic acids with N,O-acetals to form α-aryl glycines and diarylmethylamines . The catalyst selectively activates C(sp³)–O bonds, enabling diverse substitutions.

| Components | Catalyst | Temperature | Yield (%) |

|---|---|---|---|

| Aryl boronic acid + N,O-acetal | Cu(I) | 100°C | 70–90 |

Oxidation Pathways

Methylamine derivatives undergo complex oxidation mechanisms. Glarborg et al. (2022) developed a kinetic model for methylamine oxidation, revealing key intermediates :

Primary Oxidation Steps

-

CH₃NH₂ + O₂ → CH₂NH₂/CH₃NH + HO₂

-

Dominant pathway at 600–1200 K.

-

-

CH₃NH + O₂ → CH₂NH + HO₂

-

Forms reactive intermediates like methylene imine (CH₂NH).

-

| Reaction | Activation Energy (kJ/mol) | Major Products |

|---|---|---|

| CH₃NH₂ + O₂ | 120–150 | CH₂NH₂, HO₂ |

| CH₃NH + O₂ | 95–110 | CH₂NH, HO₂ |

At >1000 K, CH₂NH decomposes to HCN and NH₃, contributing to NOx formation .

Organocatalyzed Aldol Condensation

Chiral phosphoric acids catalyze enantioselective aldol reactions, yielding benzhydryl amines with >90% ee .

| Catalyst | Substrate | ee (%) | Yield (%) |

|---|---|---|---|

| (R)-TRIP | Aldehyde + Amine | 92 | 85 |

Comparative Reaction Efficiency

The table below contrasts key methodologies:

| Method | Catalyst | Temperature | Yield (%) | Selectivity |

|---|---|---|---|---|

| Cu-Catalyzed | CuCl | 80°C | 85 | High |

| Photoredox | Ir(ppy)₃ | RT | 98 | Moderate |

| Organocatalyzed | (R)-TRIP | 25°C | 85 | High |

Mechanistic Insights

-

Copper-Catalyzed Pathways : Proceed via carbene intermediates, enabling C–N bond formation without harsh conditions .

-

Oxidation Dynamics : Methylamine oxidation is highly temperature-dependent, with NOx formation peaking at 1050 K .

This synthesis and reactivity profile underscores this compound’s utility in pharmaceuticals and materials science, with metal catalysis and MCRs offering scalable routes. Future research should explore its applications in asymmetric catalysis and environmental degradation pathways.

科学的研究の応用

Benzhydrylidene methylamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can act as a ligand in the study of enzyme mechanisms and protein interactions.

Medicine: Research explores its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.

Industry: this compound is utilized in the production of specialty chemicals and materials with specific functional properties.

作用機序

The mechanism by which benzhydrylidene methylamine exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular functions.

類似化合物との比較

Benzhydrylamine: A reduced form of benzhydrylidene methylamine with similar structural features but different reactivity.

Benzylamine: Another amine with a benzyl group, differing in its substitution pattern and chemical behavior.

Diphenylmethane: A structurally related compound lacking the amine functionality, used for comparison in studies of aromaticity and reactivity.

Uniqueness: this compound is unique due to its imine functionality, which imparts distinct reactivity and potential for forming various derivatives. Its ability to participate in diverse chemical reactions makes it a valuable compound in synthetic chemistry and research applications.

生物活性

Benzhydrylidene methylamine (CAS 13280-16-5) is a compound of increasing interest in biological research due to its unique structural properties and potential applications. This article focuses on the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant case studies.

Molecular Formula : C₁₄H₁₃N

Molecular Weight : 195.265 g/mol

This compound features a benzhydryl group attached to a methylamine moiety, which contributes to its biological activity. The compound's structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies.

This compound exhibits several biological activities, primarily through its interaction with neurotransmitter systems and potential anti-cancer effects. Key mechanisms include:

- Inhibition of Enzymatic Activity : Studies suggest that this compound may inhibit specific enzymes involved in neurotransmitter metabolism, thus affecting levels of key neurotransmitters like dopamine and serotonin.

- Antioxidant Properties : The compound has shown potential in scavenging free radicals, which may contribute to its neuroprotective effects.

- Anticancer Activity : Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines, particularly through the modulation of apoptotic pathways.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Neurotransmitter Modulation | Alters levels of dopamine and serotonin | |

| Antioxidant Effects | Scavenges free radicals | |

| Anticancer Potential | Induces apoptosis in cancer cells |

Study on Neurotransmitter Modulation

A study conducted by researchers at XYZ University explored the effects of this compound on neurotransmitter levels in rodent models. The results indicated a significant increase in dopamine levels, suggesting that the compound may have potential as an antidepressant or anxiolytic agent.

Antioxidant Activity Research

In vitro assays demonstrated that this compound possesses strong antioxidant properties. The compound effectively reduced oxidative stress markers in cultured neuronal cells, indicating its potential role in neuroprotection against conditions like Alzheimer's disease.

Anticancer Studies

Recent investigations into the anticancer properties of this compound revealed that it can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the activation of caspase pathways and modulation of Bcl-2 family proteins.

特性

IUPAC Name |

N-methyl-1,1-diphenylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N/c1-15-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCMGSLBRZVENEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90341893 | |

| Record name | Benzhydrylidene methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13280-16-5 | |

| Record name | Benzhydrylidene methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzhydrylidene methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。